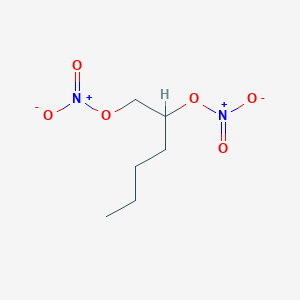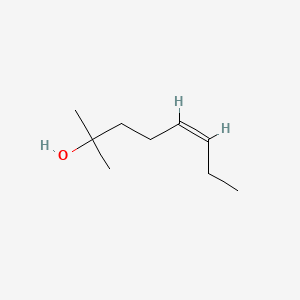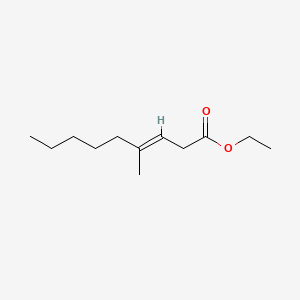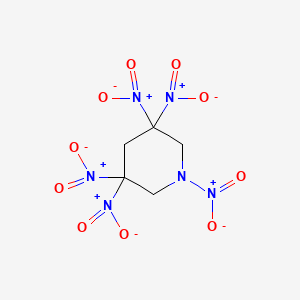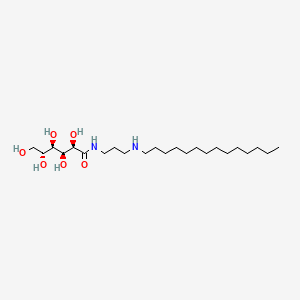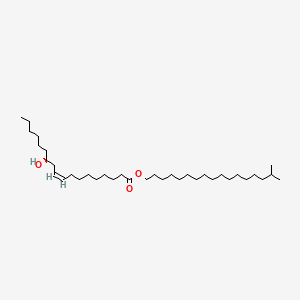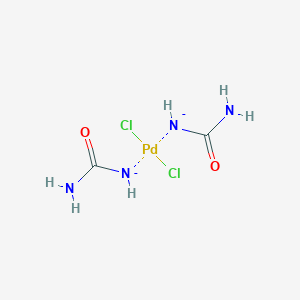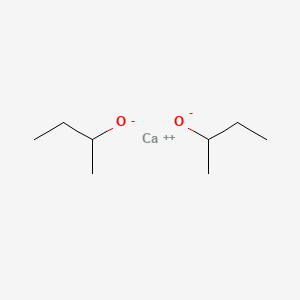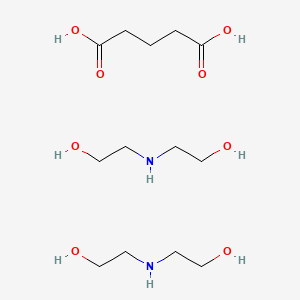
Bis(bis(2-hydroxyethyl)ammonium) glutarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(bis(2-hydroxyethyl)ammonium) glutarate is a chemical compound with the molecular formula C13H30N2O8 and a molecular weight of 342.3859 g/mol It is known for its unique structure, which includes two bis(2-hydroxyethyl)ammonium groups attached to a glutarate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(bis(2-hydroxyethyl)ammonium) glutarate typically involves the reaction of glutaric acid with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Glutaric Acid+2Bis(2-hydroxyethyl)amine→Bis(bis(2-hydroxyethyl)ammonium) glutarate
The reaction is usually conducted in an aqueous medium at a specific pH to facilitate the formation of the ammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
Bis(bis(2-hydroxyethyl)ammonium) glutarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Bis(bis(2-hydroxyethyl)ammonium) glutarate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of bis(bis(2-hydroxyethyl)ammonium) glutarate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and ionic interactions with biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-hydroxyethyl)ammonium erucate: This compound is similar in structure but contains an erucate backbone instead of glutarate.
Bis(2-hydroxyethyl)ammonium succinate: Similar to bis(bis(2-hydroxyethyl)ammonium) glutarate but with a succinate backbone.
Uniqueness
This compound is unique due to its specific glutarate backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
85029-94-3 |
|---|---|
Fórmula molecular |
C13H30N2O8 |
Peso molecular |
342.39 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)ethanol;pentanedioic acid |
InChI |
InChI=1S/C5H8O4.2C4H11NO2/c6-4(7)2-1-3-5(8)9;2*6-3-1-5-2-4-7/h1-3H2,(H,6,7)(H,8,9);2*5-7H,1-4H2 |
Clave InChI |
AWWDAEGJAIEXNI-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)CC(=O)O.C(CO)NCCO.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


